
(R)-6-Hydroxywarfarin
説明
(R)-6-Hydroxywarfarin is a major metabolite of the R-enantiomer of warfarin, a widely prescribed anticoagulant. Warfarin exists as a racemic mixture of R and S enantiomers, with S-warfarin being 3–5 times more pharmacologically active due to its potent inhibition of vitamin K epoxide reductase (VKOR) . The R-enantiomer is primarily metabolized by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP3A4, into hydroxylated derivatives such as 6-, 7-, 8-, and 10-hydroxywarfarin .
This compound is specifically generated via CYP2C19-mediated oxidation of R-warfarin, with kinetic studies showing comparable metabolic efficiency (Vmax/Km) to R-8-hydroxywarfarin but lower than R-7-hydroxywarfarin . Unlike S-warfarin metabolites, which are predominantly produced by CYP2C9, this compound is a minor metabolite in systemic circulation but plays a role in modulating drug-drug interactions and warfarin’s overall pharmacokinetic profile .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxywarfarin typically involves the hydroxylation of warfarin. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the sixth position.
Industrial Production Methods: In an industrial setting, the production of ®-6-Hydroxywarfarin may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: ®-6-Hydroxywarfarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent warfarin structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 6-oxo-warfarin.
Reduction: Formation of warfarin.
Substitution: Formation of 6-halogenated warfarin derivatives.
科学的研究の応用
®-6-Hydroxywarfarin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of warfarin.
Biology: Investigated for its interactions with various enzymes and proteins involved in blood coagulation.
Medicine: Explored for its potential as a more selective anticoagulant with fewer side effects compared to warfarin.
Industry: Utilized in the development of new anticoagulant drugs and in the study of drug metabolism and interactions.
作用機序
The mechanism of action of ®-6-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. By inhibiting this enzyme, ®-6-Hydroxywarfarin prevents the conversion of vitamin K epoxide to its active form, thereby reducing the synthesis of active clotting factors and exerting its anticoagulant effect.
類似化合物との比較
The pharmacological and metabolic properties of (R)-6-hydroxywarfarin are best understood in the context of other hydroxywarfarin metabolites. Below is a detailed comparison based on enzymatic pathways, metabolic efficiency, inhibitory effects, reduction rates, and phase II conjugation.
Metabolic Pathways and Enzyme Specificity
Metabolic Efficiency and Inhibition Potential
Metabolic Efficiency (Vmax/Km):
- CYP2C9 Inhibition: this compound shows negligible inhibition of CYP2C9 activity. (S)-7-Hydroxywarfarin exhibits intermediate cis-inhibition of CYP2C9 .
Reduction Rates and Phase II Conjugation
Clinical and Pharmacological Relevance
- Drug-Drug Interactions: Fluconazole, a CYP2C9/CYP3A4 inhibitor, reduces (S)-7-hydroxywarfarin and 10-hydroxywarfarin formation, altering warfarin’s anticoagulant effects .
- Genetic Variability: CYP2C9*2 and *3 polymorphisms impair (S)-7-hydroxywarfarin formation, necessitating lower warfarin doses .
- Toxicity: Hydroxywarfarins like 10-hydroxywarfarin may exacerbate bleeding risks via CYP2C9 inhibition, whereas this compound has minimal inhibitory effects .
Data Tables
Table 1. Kinetic Parameters of R-Warfarin Metabolites by CYP2C19
Metabolite | Vmax (pmol/min/pmol P450) | Km (μM) | Vmax/Km |
---|---|---|---|
This compound | 0.6 | 50 | 0.12 |
(R)-7-Hydroxywarfarin | 1.5 | 60 | 0.25 |
(R)-8-Hydroxywarfarin | 0.4 | 50 | 0.08 |
4′-Hydroxywarfarin | 0.3 | 100 | 0.03 |
Table 2. Reduction Scores of Hydroxywarfarins
Compound | Absolute Reduction Score | Relative to Warfarin |
---|---|---|
This compound | 0.195 | 0.96 |
10-Hydroxywarfarin | 0.256 | 1.25 |
Warfarin | 0.204 | 1.00 |
生物活性
(R)-6-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing warfarin therapy and managing patient responses. This article delves into the metabolic pathways, pharmacological effects, and clinical implications of this compound.
Metabolism of Warfarin and Its Hydroxy Derivatives
Warfarin exists as two enantiomers: (R)-warfarin and (S)-warfarin. The metabolism of these enantiomers occurs primarily through cytochrome P450 enzymes, particularly CYP2C9, CYP1A2, and CYP2C19.
- Metabolic Pathways :
- (R)-Warfarin : Primarily metabolized by CYP1A2 to produce this compound, along with other metabolites like (R)-7-hydroxywarfarin and (R)-8-hydroxywarfarin. The formation of these metabolites is crucial as they are less pharmacologically active than the parent compound.
- (S)-Warfarin : Mainly hydroxylated by CYP2C9 to form (S)-6- and (S)-7-hydroxywarfarin, which also contribute to the drug's anticoagulant effect but differ in their potency compared to (R)-warfarin .
Table 1: Metabolites of Warfarin
Metabolite | Enzyme | Activity Level |
---|---|---|
This compound | CYP1A2 | Low |
(R)-7-Hydroxywarfarin | CYP1A2 | Low |
(R)-8-Hydroxywarfarin | CYP2C19 | Low |
(S)-6-Hydroxywarfarin | CYP2C9 | Moderate |
(S)-7-Hydroxywarfarin | CYP2C9 | Moderate |
Pharmacological Implications
The biological activity of this compound is characterized by its role in modulating the anticoagulant effects of warfarin. Although it is a metabolite with reduced activity compared to the parent compound, it plays a significant role in determining the overall pharmacokinetics and pharmacodynamics of warfarin therapy.
Case Studies
-
Patient Response Variability :
A study highlighted the variability in patient responses to warfarin therapy attributed to genetic polymorphisms in the cytochrome P450 enzyme system. Individuals with certain genetic variants exhibited altered metabolism rates for both enantiomers, influencing the levels of this compound and subsequently affecting anticoagulation outcomes . -
Drug Interactions :
Clinical observations have shown that concurrent administration of other medications can influence the metabolism of warfarin and its hydroxy derivatives. For instance, drugs that inhibit CYP1A2 or CYP2C19 can lead to increased levels of active warfarin, while those that induce these enzymes may enhance the formation of this compound, thereby reducing anticoagulant efficacy .
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways responsible for (R)-6-Hydroxywarfarin formation?
this compound is a major metabolite of R-warfarin, primarily formed via oxidation by cytochrome P450 (CYP) enzymes. Key isoforms include CYP1A2 and CYP3A4 , which catalyze the hydroxylation of R-warfarin at the 6-position . Experimental validation involves incubating recombinant CYP isoforms (e.g., CYP1A2, CYP3A4) with R-warfarin and quantifying metabolite formation using HPLC or LC-MS/MS . Notably, CYP2C19 also contributes to 6-hydroxywarfarin production from both R- and S-warfarin, with distinct kinetic parameters (e.g., Km and Vmax) for each enantiomer .
Q. How can researchers analytically distinguish this compound from other warfarin metabolites?
Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Chromatographic separation : A C18 column with gradient elution (e.g., 0.1% acetic acid in water/methanol) resolves 6-hydroxywarfarin from 4′-, 7-, 8-, and 10-hydroxywarfarin .
- Mass detection : MRM transitions (e.g., m/z 309 → 163 for 6-hydroxywarfarin) and comparison with authentic standards confirm identity .
- Stereospecificity : Chiral columns or enzymatic digestion (e.g., β-glucuronidase) differentiate R- and S-enantiomers .
Q. What is the clinical significance of quantifying this compound in pharmacokinetic studies?
While this compound itself is a weaker vitamin K antagonist, its formation influences the clearance of R-warfarin and modulates drug-drug interactions. For example, phenylbutazone increases R-warfarin clearance by inducing CYP1A2/3A4 activity, thereby altering 6-hydroxywarfarin levels . Methodologically, plasma and urine samples are analyzed via stereoselective HPLC to track enantiomer-specific metabolism .
Advanced Research Questions
Q. How do CYP2C19 kinetics differ between R- and S-warfarin for 6-hydroxywarfarin formation?
Recombinant CYP2C19 studies reveal divergent kinetics:
- R-warfarin : Km = 15–25 µM, Vmax = 0.8–1.2 nmol/min/nmol CYP2C19 .
- S-warfarin : Lower catalytic efficiency (Vmax/Km) due to competitive inhibition by S-7-hydroxywarfarin, a CYP2C9 product . Experimental design should include Michaelis-Menten kinetics with recombinant enzymes and substrate concentrations spanning 7.8–500 µM. Data analysis tools like GraphPad Prism® are critical for nonlinear regression .
Q. What role do hydroxywarfarin metabolites play in feedback inhibition of CYP enzymes?
this compound does not inhibit CYP2C9, but other metabolites (e.g., 7- and 10-hydroxywarfarin) competitively inhibit CYP2C9-mediated S-warfarin metabolism (Ki ≈ 2–5 µM) . Methodological approaches:
- Hanes-Woolf plots to visualize competitive inhibition .
- Recombinant CYP2C9 assays with varying inhibitor concentrations (0–170 µM) .
- Human liver microsomes to validate inhibition in physiologically relevant systems .
Q. How does glucuronidation of this compound impact its pharmacokinetics?
UGT1A1 and UGT1A10 are primary enzymes glucuronidating this compound, with stereospecific kinetics :
- R-enantiomer : Higher affinity for UGT1A10 (Km = 12 µM vs. 45 µM for UGT1A1) .
- S-enantiomer : Preferentially glucuronidated by UGT1A1 . Experimental protocols involve incubating recombinant UGTs with UDP-glucuronic acid and quantifying glucuronides via LC-MS/MS. Substrate inhibition (e.g., Ki = 30 µM for UGT1A1) must be accounted for .
Q. How can researchers address contradictions in stereospecific metabolic data between in vitro and in vivo systems?
Discrepancies arise from:
- Interindividual variability : Polymorphisms in CYP2C9/19 and UGTs affect metabolite ratios .
- Secondary metabolism : Glucuronidation masks hydroxywarfarin levels in plasma, necessitating β-glucuronidase pretreatment in assays .
- Drug interactions : Co-administered inhibitors (e.g., fluconazole) block CYP3A4-mediated R-10-hydroxywarfarin formation, altering 6-hydroxywarfarin prominence . Solutions include population pharmacokinetic modeling and genotype-stratified clinical cohorts .
Q. Methodological Considerations Table
特性
IUPAC Name |
4,6-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716459 | |
Record name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-75-0 | |
Record name | 6-Hydroxywarfarin, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYWARFARIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8AEG6204 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。